molecular formula C8H6ClNO4 B1600371 4-Chloro-2-methyl-5-nitrobenzoic acid CAS No. 476660-41-0

4-Chloro-2-methyl-5-nitrobenzoic acid

Cat. No.: B1600371
CAS No.: 476660-41-0
M. Wt: 215.59 g/mol
InChI Key: KKNSDWSYFJIEKU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring

Mechanism of Action

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets, often through the nitro group .

Mode of Action

Nitro compounds typically interact with their targets through the nitro group, which is a hybrid of two equivalent resonance structures . This interaction can result in changes to the target’s function, potentially leading to various downstream effects.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

The compound’s predicted boiling point is 3944±420 °C, and its predicted density is 1517±006 g/cm3 . These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-5-nitrobenzoic acid. For instance, the compound’s storage conditions are recommended to be sealed in dry, room temperature environments . This suggests that moisture and temperature could potentially affect the compound’s stability and efficacy.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-5-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.

    Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or other nucleophiles in the presence of a base.

    Hydrolysis: Acidic or basic conditions, depending on the desired product.

Major Products Formed:

    Reduction: 4-Chloro-2-methyl-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: this compound from its ester derivatives.

Scientific Research Applications

4-Chloro-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chloro-2-methylbenzoic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

    2-Chloro-5-nitrobenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical properties and uses.

    4-Nitrobenzoic acid:

Uniqueness: 4-Chloro-2-methyl-5-nitrobenzoic acid is unique due to the combination of chloro, methyl, and nitro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNSDWSYFJIEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445733
Record name 4-Chloro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476660-41-0
Record name 4-Chloro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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